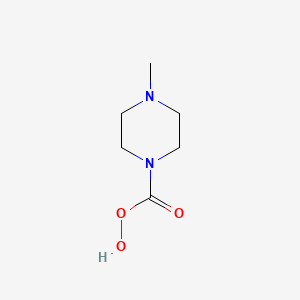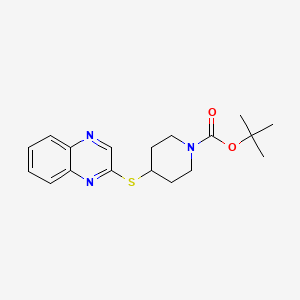
5-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the protection of the piperidine nitrogen with a Boc group, followed by the coupling of the protected piperidine with a pyridine derivative under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid depends on its specific application. In drug development, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: This compound shares the Boc-protected piperidine structure but lacks the pyridine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Similar in structure but includes a proline moiety instead of the pyridine ring.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a benzoic acid group instead of the pyridine ring.
Uniqueness
5-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-2-carboxylic acid is unique due to the combination of the Boc-protected piperidine and the pyridine ring This structure provides specific chemical properties and reactivity that are not present in the similar compounds listed above
Propriétés
Formule moléculaire |
C16H22N2O5 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-6-11(7-9-18)22-12-4-5-13(14(19)20)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
Clé InChI |
HMNRMGVTCJGTOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)




![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

